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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905 Get Quote

A detailed spectroscopic comparison of 3-Methyl-4-nitrobenzaldehyde and its isomers is

crucial for researchers in drug discovery and organic synthesis, where precise structural

identification is paramount. While these isomers share the same molecular formula and weight,

their distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints in

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

This guide provides a comprehensive analysis of the spectroscopic properties of 3-Methyl-4-
nitrobenzaldehyde and its key isomer, 4-Methyl-3-nitrobenzaldehyde. By examining their

spectral data, scientists can confidently differentiate between these closely related compounds,

ensuring the correct starting materials and intermediates are utilized in complex synthetic

pathways.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methyl-4-nitrobenzaldehyde
and its isomer, 4-Methyl-3-nitrobenzaldehyde. The differences in chemical shifts (δ) in NMR

spectroscopy, vibrational frequencies (ν) in IR spectroscopy, and absorption maxima (λmax) in

UV-Vis spectroscopy provide a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Aldehyde
Proton (δ,
ppm)

Aromatic
Protons (δ,
ppm)

Methyl Proton
(δ, ppm)

Solvent

3-Methyl-4-

nitrobenzaldehyd

e

10.12 (s, 1H)[1]

8.04-8.07 (d,

J=8.7 Hz, 1H),

7.84-7.87 (m,

2H)[1]

2.66 (s, 3H)[1] CDCl₃

4-Methyl-3-

nitrobenzaldehyd

e

9.98 (s)
8.25 (d), 7.95

(dd), 7.6 (d)
2.6 (s) CDCl₃

Table 2: IR Spectroscopic Data

Compound
Aldehyde C-H
Stretch (cm⁻¹)

C=O Stretch
(cm⁻¹)

NO₂
Asymmetric
Stretch (cm⁻¹)

NO₂
Symmetric
Stretch (cm⁻¹)

3-Methyl-4-

nitrobenzaldehyd

e

2857, 2743[1] 1702[1] 1518[1] 1361[1]

4-Methyl-3-

nitrobenzaldehyd

e

~2830, ~2730 ~1700 ~1530 ~1350

Table 3: UV-Vis Spectroscopic Data (Predicted)

Compound λmax (nm) Electronic Transition

3-Methyl-4-nitrobenzaldehyde ~260-270 π → π

4-Methyl-3-nitrobenzaldehyde ~250-260 π → π
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field

spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number

of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger

sample quantity (20-50 mg) and a greater number of scans are typically required. Broadband

proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr

pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent,

such as ethanol or cyclohexane. The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0 at the λmax.

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer,

scanning a wavelength range of approximately 200-400 nm. A reference cuvette containing

the pure solvent is used to zero the instrument.
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Visualizing the Isomeric Relationship
The structural difference between 3-Methyl-4-nitrobenzaldehyde and its isomers dictates their

unique spectroscopic properties. The following diagram illustrates the positional isomerism that

is the root of their distinct analytical signatures.

3-Methyl-4-nitrobenzaldehyde

4-Methyl-3-nitrobenzaldehyde

Other Isomers

CHO at C1
CH3 at C3
NO2 at C4

CHO at C1
CH3 at C4
NO2 at C3

e.g., 2-Methyl-3-nitrobenzaldehyde
2-Methyl-4-nitrobenzaldehyde

Common Benzene Ring

Substitution

Substitution

Substitution

Click to download full resolution via product page

Caption: Positional isomerism of methyl-nitrobenzaldehydes.

In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The position of the methyl and nitro groups relative to the aldehyde has a significant impact on

the chemical shifts of the aromatic protons. In 3-Methyl-4-nitrobenzaldehyde, the aldehyde

proton appears at a characteristic downfield shift of 10.12 ppm.[1] The aromatic protons exhibit

a complex multiplet and a doublet, reflecting their coupling patterns. For 4-Methyl-3-

nitrobenzaldehyde, the aldehyde proton is expected to be slightly upfield due to the different

electronic environment created by the substituent positions. The distinct splitting patterns and
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chemical shifts of the aromatic protons for each isomer serve as a primary tool for their

identification.

IR Spectroscopy
The IR spectra of these isomers are characterized by strong absorptions corresponding to the

carbonyl (C=O) and nitro (NO₂) functional groups. For 3-Methyl-4-nitrobenzaldehyde, the

C=O stretch is observed at 1702 cm⁻¹, and the asymmetric and symmetric NO₂ stretches

appear at 1518 cm⁻¹ and 1361 cm⁻¹, respectively.[1] The exact positions of these bands can

shift slightly between isomers due to changes in the electronic effects (inductive and

resonance) imparted by the different substitution patterns. The characteristic aldehyde C-H

stretching vibrations are also present around 2850 and 2750 cm⁻¹.[1]

UV-Vis Spectroscopy
The UV-Vis spectra of aromatic aldehydes are typically dominated by a strong π → π*

transition. The position of the λmax is sensitive to the nature and position of the substituents on

the benzene ring. For 3-Methyl-4-nitrobenzaldehyde, the λmax is predicted to be around 260-

270 nm. The conjugation of the aldehyde and nitro groups with the benzene ring influences the

energy of this transition. The different substitution pattern in 4-Methyl-3-nitrobenzaldehyde will

alter the extent of this conjugation, leading to a predictable shift in the λmax, likely to a slightly

shorter wavelength.

Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary

toolkit for the unambiguous differentiation of 3-Methyl-4-nitrobenzaldehyde and its isomers. A

careful analysis of the chemical shifts and coupling constants in ¹H NMR, the vibrational

frequencies of key functional groups in IR, and the electronic transition energies in UV-Vis

allows for the confident structural elucidation of these important chemical building blocks. This

guide serves as a valuable resource for researchers who rely on precise analytical

characterization for the success of their synthetic and developmental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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